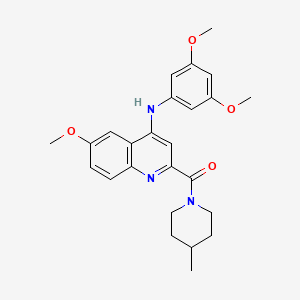

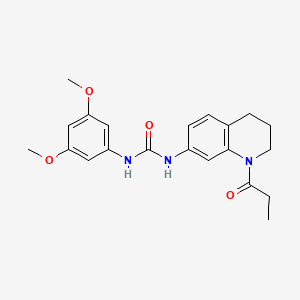

![molecular formula C18H17N3 B2511858 6-butyl-6H-indolo[2,3-b]quinoxaline CAS No. 327061-52-9](/img/structure/B2511858.png)

6-butyl-6H-indolo[2,3-b]quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Butyl-6H-indolo[2,3-b]quinoxaline, also known as BIQ, is a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry. This compound belongs to the family of indoloquinoxalines, which have been shown to possess a wide range of biological activities, including anticancer, antibacterial, and antifungal effects.

Aplicaciones Científicas De Investigación

Antiviral and Interferon Inducing Properties

6H-indolo[2,3-b]quinoxalines, including variants like 6-butyl-6H-indolo[2,3-b]quinoxaline, have shown promising results in antiviral activity and interferon inducing ability. A study synthesized new derivatives of this compound and found them to be potent interferon inducers and antivirals with low toxicity. Morpholine and 4-methyl-piperidine derivatives, in particular, demonstrated significant antiviral activity and low cytotoxicity (Shibinskaya et al., 2010).

DNA and Protein Interaction

6H-Indolo[2,3-b]quinoxaline is known for its wide range of pharmacological activities, predominantly through DNA intercalation. The thermal stability of its DNA complex is a crucial factor in understanding its anticancer and antiviral effects. Certain derivatives of this compound, like NCA0424, B-220, and 9-OH-B-220, have demonstrated high binding affinity to DNA, significantly impacting their pharmacological properties (Moorthy et al., 2013).

Synthesis and Optical Properties

The synthesis and characterization of triarylamines based on 6H-indolo[2,3-b]quinoxaline have revealed interesting optical properties. These compounds exhibit green or yellow emission, depending on the nature of the amine segment, and have enhanced thermal stability due to the presence of the 6H-indolo[2,3-b]quinoxaline segment (Thomas & Tyagi, 2010).

Anticancer Potential

Research has shown that certain 6H-indolo[2,3-b]quinoxaline derivatives, acting as DNA intercalators, exhibit significant in vitro anticancer activity against human leukemia cells. The structure-activity relationship of these compounds provides insights into designing molecules with increased cytotoxic potency (Moorthy, Karthikeyan, & Trivedi, 2010).

Dye-sensitized Solar Cells

6H-Indolo[2,3-b]quinoxaline-based organic dyes have been used as photosensitizers in dye-sensitized solar cells. Different electron-rich π-conjugated bridges introduced to these compounds have resulted in efficient solar cells, showcasing their potential in renewable energy technologies (Qian et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of 6-butyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound is known to intercalate into the DNA helix , disrupting processes vital for DNA replication .

Mode of Action

This compound interacts with its target, DNA, by intercalation . This interaction disrupts the normal functioning of DNA, affecting its replication process .

Biochemical Pathways

The intercalation of this compound into DNA disrupts the normal biochemical pathways involved in DNA replication . This disruption can lead to cytotoxic effects, making this compound potentially useful in cancer treatment .

Pharmacokinetics

It has been reported that the compound exhibits high solubility , which could potentially influence its bioavailability.

Result of Action

The intercalation of this compound into DNA leads to disruption of DNA replication . This disruption can result in cytotoxic effects, as observed in various human cancer cell lines . The compound has shown moderate cytotoxicity against human reproductive organ cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been reported to exhibit remarkable stability and high solubility in acetonitrile , suggesting that the solvent environment can significantly impact its action and stability.

Safety and Hazards

Direcciones Futuras

Literature reports indicate that the presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances the thermal stability and glass transition temperature significantly . Furthermore, polymers containing 6H-indolo[2,3-b]quinoxaline as a repeating unit possess better thermal stability .

Propiedades

IUPAC Name |

6-butylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3/c1-2-3-12-21-16-11-7-4-8-13(16)17-18(21)20-15-10-6-5-9-14(15)19-17/h4-11H,2-3,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMMCAXLAPEYKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

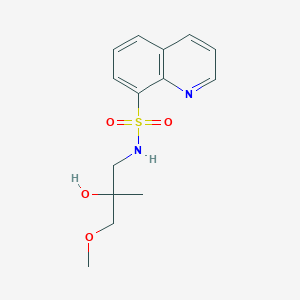

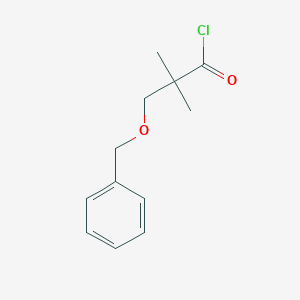

![Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate](/img/structure/B2511779.png)

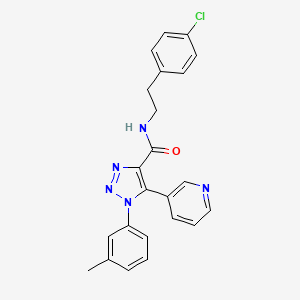

![(E)-4-(Dimethylamino)-N-ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-enamide](/img/structure/B2511780.png)

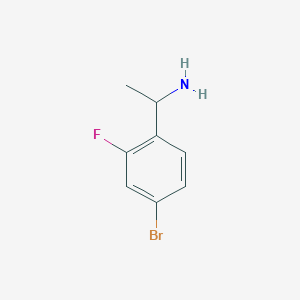

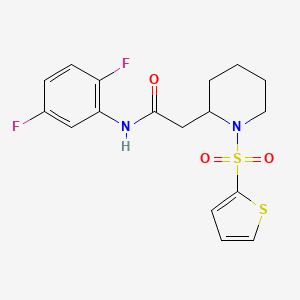

![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2511787.png)

![N-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-amino-4-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide](/img/structure/B2511791.png)

![3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2511795.png)

![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2511797.png)

![1-(2,2-Dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one](/img/structure/B2511798.png)